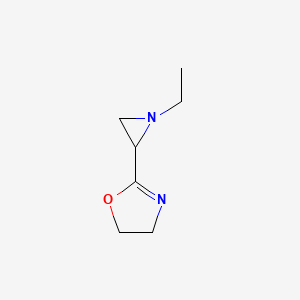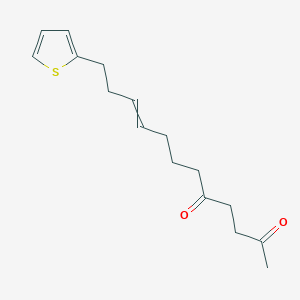
12-(Thiophen-2-YL)dodec-9-ene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(Thiophen-2-YL)dodec-9-ene-2,5-dione is a chemical compound that features a thiophene ring attached to a dodec-9-ene-2,5-dione backbone Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
12-(Thiophen-2-YL)dodec-9-ene-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the double bond in the dodec-9-ene-2,5-dione backbone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced carbonyl compounds or alkanes.
Substitution: Halogenated or aminated thiophene derivatives.
Scientific Research Applications
12-(Thiophen-2-YL)dodec-9-ene-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 12-(Thiophen-2-YL)dodec-9-ene-2,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with sulfur.
2-Acetylthiophene: A thiophene derivative with an acetyl group at the 2-position.
Thiophene-2-carboxaldehyde: A thiophene derivative with a formyl group at the 2-position
Uniqueness
Its structure allows for diverse chemical modifications and functionalizations, making it a versatile compound in various research fields .
Properties
CAS No. |
62429-60-1 |
|---|---|
Molecular Formula |
C16H22O2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
12-thiophen-2-yldodec-9-ene-2,5-dione |
InChI |
InChI=1S/C16H22O2S/c1-14(17)11-12-15(18)8-5-3-2-4-6-9-16-10-7-13-19-16/h2,4,7,10,13H,3,5-6,8-9,11-12H2,1H3 |
InChI Key |
JHUPYQWRTWBNGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)CCCC=CCCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![copper(1+);1-[4-(dimethylamino)phenyl]but-3-yn-1-one](/img/structure/B14521473.png)
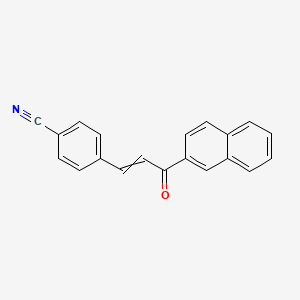
![3-[4-(Dimethylamino)-2-methoxyphenyl]-2-benzofuran-1(3H)-one](/img/structure/B14521477.png)
![N,N'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14521481.png)
![N-[2-(Benzenesulfonyl)-5-nitrophenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14521484.png)
![2,2'-Sulfonyldi(bicyclo[2.2.1]heptane)](/img/structure/B14521488.png)
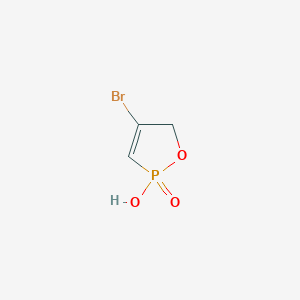

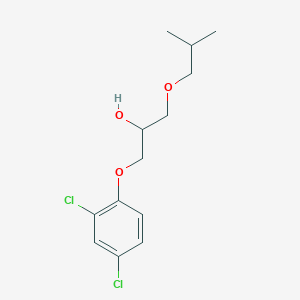
![(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetonitrile](/img/structure/B14521518.png)
![4,4'-[(6-Butoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14521519.png)
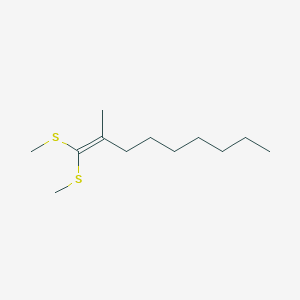
![N,N,N-Trimethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride](/img/structure/B14521529.png)
